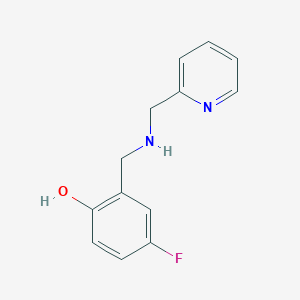

4-Fluoro-2-(((pyridin-2-ylmethyl)amino)methyl)phenol

描述

4-Fluoro-2-(((pyridin-2-ylmethyl)amino)methyl)phenol is a multifunctional aminophenol derivative featuring a phenol ring substituted with a fluorine atom at the para position and a pyridin-2-ylmethylamino-methyl group at the ortho position. This compound belongs to the class of polydentate ligands, capable of coordinating metal ions through its nitrogen and oxygen donor atoms. Its structural design makes it relevant in coordination chemistry, catalysis, and materials science, particularly for forming stable metal complexes with tailored geometries (e.g., pentagonal bipyramidal or other coordination environments) .

属性

IUPAC Name |

4-fluoro-2-[(pyridin-2-ylmethylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O/c14-11-4-5-13(17)10(7-11)8-15-9-12-3-1-2-6-16-12/h1-7,15,17H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZFWMFSYOLNBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNCC2=C(C=CC(=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 4-Fluoro-2-(((pyridin-2-ylmethyl)amino)methyl)phenol generally follows a two-step approach:

- Step 1: Formation of the Schiff base (imine) intermediate by condensation of 4-fluoro-2-hydroxybenzaldehyde with 2-pyridinylmethylamine.

- Step 2: Reduction of the imine to the corresponding secondary amine , yielding the target compound.

This method leverages the reactivity of aldehydes with primary amines to form imines, which are then reduced under mild conditions to amines, preserving sensitive functional groups such as the fluorine atom and phenol.

Detailed Preparation Procedure

Condensation Reaction

- Reagents : 4-fluoro-2-hydroxybenzaldehyde and 2-pyridinylmethylamine.

- Solvent : Ethanol or other protic solvents.

- Conditions : Stirring at room temperature (r.t.) for 1–2 hours.

- Mechanism : The aldehyde carbonyl group reacts with the amine to form an imine (Schiff base) intermediate, with water as a byproduct.

Reduction of the Schiff Base

- Reducing agent : Sodium borohydride (NaBH4).

- Solvent : Ethanol.

- Temperature : Initially 0°C, then allowed to warm to room temperature.

- Duration : 1–2 hours.

- Outcome : The imine is selectively reduced to the secondary amine, yielding this compound as a colorless sticky oil or solid.

Representative Experimental Data

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Schiff base formation | 4-fluoro-2-hydroxybenzaldehyde + 2-pyridinylmethylamine, EtOH, r.t., 1–2 h | - | Monitored by TLC; imine intermediate formed |

| Reduction | NaBH4, EtOH, 0°C to r.t., 1–2 h | 65–90 | Purified by flash chromatography (DCM:MeOH 20:1) |

Data adapted and synthesized from related phenolic amine syntheses and analogous compounds in the literature.

Alternative and Supporting Methods

- Use of different amine isomers : Substitution with pyridin-4-ylmethylamine or other positional isomers has been reported, with similar condensation and reduction steps, suggesting flexibility in the amine substrate.

- Cyclization and further functionalization : Some patents and studies describe related fluorophenol derivatives undergoing cyclization or additional substitution steps, but the core preparation of the this compound remains the condensation-reduction sequence.

- Purification : Flash chromatography using dichloromethane/methanol mixtures is standard to isolate the pure product, ensuring removal of side products and unreacted starting materials.

Reaction Monitoring and Characterization

- Thin Layer Chromatography (TLC) : Used to monitor the progress of both condensation and reduction steps.

- NMR Spectroscopy : ^1H NMR confirms the disappearance of aldehyde proton and appearance of benzylic CH2 protons adjacent to nitrogen.

- Mass Spectrometry and IR : Confirm molecular weight and functional groups, respectively.

- Yield and Purity : Typical yields range from 65% to 90%, depending on reaction scale and purification efficiency.

Summary Table of Preparation Method

| Stage | Reaction Type | Reagents | Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| Schiff base formation | Condensation | 4-fluoro-2-hydroxybenzaldehyde + 2-pyridinylmethylamine | EtOH, r.t., 1–2 h | - | Formation of imine intermediate |

| Reduction | Imine reduction | Sodium borohydride (NaBH4) | EtOH, 0°C to r.t., 1–2 h | 65–90 | Selective reduction to amine |

| Purification | Chromatography | DCM:MeOH (20:1) | Flash chromatography | - | Removes impurities, isolates product |

Research Findings and Considerations

- The fluorine substituent on the phenol ring is stable under the mild reductive conditions employed.

- The phenolic hydroxyl group remains intact, allowing further functionalization if desired.

- The choice of solvent (ethanol) facilitates both condensation and reduction without requiring solvent exchange.

- Mild temperatures prevent side reactions such as over-reduction or fluorine displacement.

- The method is scalable and adaptable for related fluorinated phenolic amines.

化学反应分析

Types of Reactions

4-Fluoro-2-(((pyridin-2-ylmethyl)amino)methyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

4-Fluoro-2-(((pyridin-2-ylmethyl)amino)methyl)phenol has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It is explored for its potential use in the development of new materials with unique properties.

作用机制

The mechanism of action of 4-Fluoro-2-(((pyridin-2-ylmethyl)amino)methyl)phenol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The phenol group can participate in redox reactions, while the pyridine ring can coordinate with metal ions, influencing various biochemical pathways.

相似化合物的比较

The compound’s structural and functional characteristics can be compared to several related aminophenol derivatives and Schiff base ligands. Key distinctions arise from substituent patterns, denticity, metal-binding selectivity, and applications.

Structural and Substituent Variations

Table 1: Structural Comparison of Selected Aminophenol Derivatives

Key Observations:

- Denticity: The heptadentate N5O2 configuration allows for binding larger metal ions (e.g., lanthanides), contrasting with tetradentate Salpyran, which is optimized for Cu(II) .

- Substituent Effects: Bulky groups like tert-butyl (in corrosion inhibitors) improve steric hindrance, reducing aggregation and enhancing surface adsorption on metals .

Table 2: Metal-Binding and Functional Comparison

Notable Contrasts:

- The target compound’s heptadentate structure is less common in catalysis (dominated by di-/tetranuclear Cu/Fe complexes) but aligns with lanthanide coordination needs .

- Fluorine’s electron-withdrawing effect may enhance oxidative stability in catalytic cycles compared to methoxy or methyl substituents .

Electronic and Steric Effects

- Fluorine vs. Methoxy/Methyl: Fluorine increases ligand acidity, improving metal-ligand bond strength, whereas methoxy groups donate electron density, altering redox potentials .

- Steric Bulk: tert-Butyl groups in corrosion inhibitors hinder close-packing, enhancing solubility and surface coverage .

生物活性

4-Fluoro-2-(((pyridin-2-ylmethyl)amino)methyl)phenol (CAS No. 1537676-83-7) is a synthetic organic compound characterized by the presence of a fluorine atom, a pyridine ring, and a phenolic group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's chemical structure can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C13H13FN2O |

| Molecular Weight | 232.25 g/mol |

| IUPAC Name | 4-fluoro-2-[(pyridin-2-ylmethylamino)methyl]phenol |

| InChI Key | WWZFWMFSYOLNBI-UHFFFAOYSA-N |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. The fluorine atom enhances its capacity to form hydrogen bonds, while the phenolic group can participate in redox reactions. Additionally, the pyridine ring can coordinate with metal ions, influencing several biochemical pathways and potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. Studies have shown that derivatives with halogen substituents often demonstrate enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study evaluated various pyridine derivatives, including those structurally related to this compound). The minimum inhibitory concentration (MIC) values against common bacterial strains were recorded as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results suggest that compounds with similar structural features may possess promising antibacterial properties, making them candidates for further development in antimicrobial therapies .

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have shown antifungal activities against pathogens such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi ranged from:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings indicate a potential for developing antifungal agents based on the structural framework of this compound.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Substitutions at specific positions on the phenolic or pyridine rings can significantly impact its efficacy against microbial strains.

Notable SAR Observations

- Halogen Substituents : The presence of halogen atoms has been linked to increased antimicrobial activity.

- Hydroxyl Groups : Hydroxyl substitutions on the phenolic ring improve inhibitory actions against bacterial strains.

- Pyridine Variants : Altering the position of the nitrogen atom in the pyridine ring can influence coordination properties and biological interactions.

常见问题

Basic Questions

Q. What are the key structural features and identification parameters of 4-Fluoro-2-(((pyridin-2-ylmethyl)amino)methyl)phenol?

- Answer : The compound has a molecular formula of C₁₃H₁₃FN₂O (molecular weight: 232.25) and a CAS number of 1512070-64-2 . Its structure comprises a phenolic ring substituted with a fluorine atom at the 4-position and a pyridin-2-ylmethylamino-methyl group at the 2-position. Key identification methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR for verifying substituent positions.

- X-ray Crystallography : To resolve spatial conformation, as seen in structurally analogous Schiff-base compounds .

- High-Resolution Mass Spectrometry (HRMS) : For molecular mass validation .

Q. What are the standard synthetic routes for this compound, and how do reaction conditions affect yield?

- Answer : The compound can be synthesized via condensation reactions between a fluorinated phenolic aldehyde and pyridin-2-ylmethylamine. For example:

- Step 1 : React 5-fluoro-salicylaldehyde with pyridin-2-ylmethylamine in ethanol under reflux (70–80°C, 12–24 hours).

- Step 2 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

- Critical Factors :

- Solvent Polarity : Polar solvents (e.g., ethanol) favor imine bond formation.

- Temperature : Higher temperatures (>80°C) may degrade sensitive intermediates.

- Catalysts : Acidic conditions (e.g., acetic acid) accelerate Schiff-base formation .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound's electronic properties and biological interactions?

- Answer : Fluorine’s electronegativity increases the phenolic ring’s electron-withdrawing character, enhancing:

- Hydrogen Bonding : Fluorine participates in non-covalent interactions with biological targets (e.g., enzymes).

- Lipophilicity : Fluorination improves membrane permeability, as observed in fluorinated pyridine derivatives .

- Methodological Validation :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to map electron distribution.

- Surface Plasmon Resonance (SPR) : Quantify binding affinities to receptors like kinases .

Q. What analytical challenges arise in characterizing this compound, and how can they be resolved?

- Answer : Common challenges include:

- Isomerization : Structural analogs (e.g., pyridin-3-yl vs. pyridin-2-yl substituents) may co-elute during chromatography .

- Resolution : Use HPLC with Chiralpak AD-H columns to separate enantiomers.

- Crystallization Difficulty : Poor crystal growth due to flexible amino-methyl groups. Mitigate by:

- Slow Evaporation : In mixed solvents (e.g., DCM/methanol).

- Seeding : Introduce microcrystals from analogous compounds .

Q. How do structural modifications (e.g., pyridine substitution position) alter biological activity?

- Answer : Substitution patterns significantly impact activity:

- Pyridin-2-yl vs. Pyridin-3-yl : Pyridin-2-yl derivatives show stronger antimicrobial activity due to optimized hydrogen bonding with bacterial enzymes .

- Methodology :

- Comparative SAR Studies : Synthesize analogs (e.g., 4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol) and test against E. coli and S. aureus.

- Molecular Docking : Simulate interactions with E. coli DNA gyrase (PDB ID: 1KZN) .

Q. What contradictions exist in reported biological data, and how can they be addressed experimentally?

- Answer : Discrepancies in cytotoxicity data (e.g., IC₅₀ values) may arise from:

- Assay Variability : Use standardized protocols (e.g., MTT assay with consistent cell lines like HeLa).

- Purity Thresholds : Ensure >95% purity via HPLC-UV/HRMS to exclude confounding impurities .

- Case Study : A fluorinated pyridine analog showed conflicting antioxidant results; subsequent EPR Spectroscopy confirmed hydroxyl radical scavenging was pH-dependent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。